![molecular formula C11H17N3O4S B255735 pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B255735.png)
pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression and cell cycle progression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body. In addition, pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is also relatively easy to synthesize and purify, which makes it a suitable compound for laboratory experiments. However, one of the main limitations of pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is its low solubility in water, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for the study of pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate. One possible direction is the development of new pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate in other fields, such as materials science and biochemistry. Finally, further studies are needed to elucidate the mechanism of action of pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate and to determine its potential therapeutic applications in cancer and other diseases.
Conclusion:
In conclusion, pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a promising compound with potential applications in various fields, including drug discovery, materials science, and biochemistry. The synthesis method of pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is relatively simple, and it exhibits potent anticancer activity and anti-inflammatory and antioxidant activity. However, further studies are needed to fully understand the mechanism of action of pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate and to determine its potential therapeutic applications in cancer and other diseases.
Synthesemethoden
The synthesis of pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves the reaction of 3,5-dioxo-2H-1,2,4-triazine-6-thiol with pentyl 3-bromopropionate in the presence of triethylamine as a base. The reaction takes place in anhydrous acetonitrile at room temperature and yields pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate as a white solid after purification.
Wissenschaftliche Forschungsanwendungen
Pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and biochemistry. In drug discovery, pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been shown to exhibit potent anticancer activity against various cancer cell lines. In materials science, pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In biochemistry, pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been used as a tool to study protein-protein interactions and enzyme activity.
Eigenschaften
Produktname |
pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
---|---|
Molekularformel |
C11H17N3O4S |
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C11H17N3O4S/c1-2-3-4-6-18-8(15)5-7-19-10-9(16)12-11(17)14-13-10/h2-7H2,1H3,(H2,12,14,16,17) |
InChI-Schlüssel |
UIENYCCEDAHWMO-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCSC1=NNC(=O)NC1=O |
Kanonische SMILES |
CCCCCOC(=O)CCSC1=NNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.